5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and a propyl group at the 3-position of the oxadiazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a chloromethyl ketone in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
For example, the reaction of propionyl hydrazide with chloromethyl methyl ketone in the presence of phosphorus oxychloride (POCl3) can yield this compound. The reaction conditions typically involve heating the reactants under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of Lewis acids such as zinc chloride (ZnCl2) can facilitate the cyclization process, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used to replace the chlorine atom in the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the oxadiazole ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can yield various reduced heterocyclic compounds with different ring structures.
Scientific Research Applications
5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s derivatives are explored for their pharmacological properties. Modifications of the oxadiazole ring can lead to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
At the molecular level, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to alterations in their function. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the propyl group, leading to different chemical and physical properties.
3-Propyl-1,2,4-oxadiazole:
5-(Bromomethyl)-3-propyl-1,2,4-oxadiazole: The bromine atom can influence the compound’s reactivity and interactions compared to the chlorine atom.
The uniqueness of this compound lies in the combination of the chloromethyl and propyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-3-propyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-3-5-8-6(4-7)10-9-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSUHSDLMMIZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585468 | |
Record name | 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884058-04-2 | |
Record name | 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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